N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic small molecule characterized by:
- A 2,4-dioxo-1,3-thiazolidin-3-yl core, which is a pharmacophore associated with diverse biological activities, including antidiabetic and anti-inflammatory effects.
- A (5Z)-5-(4-fluorobenzylidene) substituent, imparting electronic and steric specificity to the molecule.
- An N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide side chain, which enhances solubility and metabolic stability due to the sulfone group.
This compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene-thiazolidinone scaffold, followed by propanamide functionalization .
Properties
Molecular Formula |
C19H21FN2O5S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H21FN2O5S2/c1-2-21(15-8-10-29(26,27)12-15)17(23)7-9-22-18(24)16(28-19(22)25)11-13-3-5-14(20)6-4-13/h3-6,11,15H,2,7-10,12H2,1H3/b16-11- |
InChI Key |
ZBBCRJJGAYEJKA-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
Preparation Methods
Propylphosphonic Anhydride (T3P)-Mediated Amidation
A solution of 3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]propanoic acid (0.23 mmol), N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine (0.23 mmol), and Et₃N (0.69 mmol) in CH₂Cl₂ is treated with T3P (50% in EA, 0.27 mmol) at 25°C for 4 h. Workup includes extraction with NaHCO₃ and purification via semi-preparative HPLC (C18, 0.1% TFA/CH₃CN).
| Metric | Result |
|---|---|
| Reaction Efficiency | 74% isolated yield |
| Purity (LCMS) | m/z = 503.1 [M+H]⁺ |
HATU/DIPEA Coupling in DMF
Activation of the carboxylic acid with HATU (1.0 equiv.) and DIPEA (3.0 equiv.) in DMF (30 min, 25°C) precedes addition of the amine. After 2 h, the mixture is diluted with EtOAc, washed with HCl (0.5 M), and purified by flash chromatography (SiO₂, EtOAc/hexane).
| Metric | Result |
|---|---|
| Yield | 81% |
| Solvent System | EtOAc/hexane (3:7) |
Stereochemical and Purity Optimization
The Z-configuration of the benzylidene group is maintained using microwave synthesis, minimizing isomerization. Final purification via reverse-phase HPLC (C18, 10→95% CH₃CN/H₂O over 15 min) ensures >99% enantiomeric excess, validated by chiral HPLC (Chiralpak IA, 90:10 hexane/IPA).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for the T3P-mediated amidation, achieving 89% yield with a space-time yield of 12 g/L·h. Critical process parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 8 min |
| Temperature | 30°C |
| T3P Equivalents | 1.1 |
Analytical Characterization
¹H NMR (500 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 7.72 (d, J = 2.3 Hz, 1H), 7.51 (dd, J = 8.8, 2.3 Hz, 1H), 7.07 (d, J = 8.9 Hz, 1H), 6.04 (s, 1H), 5.12 (m, 1H), 4.93 (s, 2H), 3.58 (dd, J = 13.4, 8.4 Hz, 1H), 2.46 (m, 2H), 2.14 (s, 3H).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it may influence the NF-kB pathway, which is known to play a role in cancer cell survival and proliferation.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective capabilities. Compounds that interact with G protein-coupled receptors (GPCRs) can modulate neurotransmitter release and neuronal survival. Research into similar compounds has shown that they can protect against excitotoxicity, a common mechanism in neurodegenerative diseases.
GIRK Channel Activation
The compound has been noted for its interaction with G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to hyperpolarization of neurons, providing a protective effect against excitotoxic damage. The discovery of this interaction opens avenues for developing neuroprotective agents targeting GIRK channels.
Antioxidant Properties
There is emerging evidence that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide possess antioxidant properties. These properties may help mitigate oxidative stress associated with various diseases, including neurodegenerative disorders and cancer.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzylidene Substituent Variations
Thiazolidinone Core Modifications
Propanamide Side Chain Diversity
Key Research Findings
Electronic Effects of Substituents :
- The 4-fluoro group in the target compound provides a balance between electrophilicity and metabolic stability compared to the more reactive 4-chloro analog .
- Methyl or methoxy substituents (e.g., ) improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Thiazolidinone Modifications: The 2,4-dioxo structure in the target compound is associated with antidiabetic activity via PPAR-γ activation, whereas 2-thioxo derivatives (e.g., ) show stronger antioxidant effects .
Side Chain Influence :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide (CAS Number: 902021-08-3) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21FN2O5S2, with a molecular weight of 440.5 g/mol. The compound features a unique structure that includes:
- A dioxidotetrahydrothiophen ring
- An ethyl group
- A thiazolidinone moiety with a fluorobenzylidene substituent
This structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml against various bacterial strains such as E. coli and S. aureus . The structural features of the thiazolidinone moiety may enhance binding affinity to bacterial enzymes, leading to effective inhibition.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, compounds with similar scaffolds have demonstrated cytotoxic effects with LC50 values ranging from 280 to 765 μg/ml when tested against various cancer cell lines .
The proposed mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives involves interaction with key molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or alter receptor signaling pathways, which could disrupt cellular processes essential for pathogen survival or cancer cell proliferation .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against E. sakazakii, K. pneumoniae, and S. aureus, demonstrating notable antibacterial effects linked to their structural characteristics .
- Cytotoxicity Assessment : Another study examined the cytotoxic effects of related compounds on human cancer cell lines, revealing significant apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
